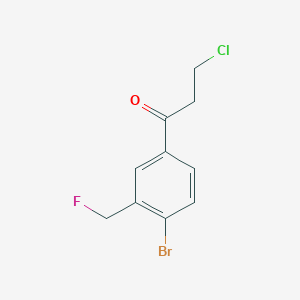
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps, including halogenation and substitution reactions. One common synthetic route starts with the halogenation of a suitable aromatic precursor to introduce the bromine and fluorine atoms. This is followed by a substitution reaction to attach the chloropropanone moiety. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain biological targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
1-(4-Bromo-3-(fluoromethyl)phenyl)-3-chloropropan-1-one can be compared with other halogenated aromatic compounds:
Similar Compounds: Examples include 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-1-one and 1-(4-Bromo-3-(methyl)phenyl)-3-chloropropan-1-one.
Uniqueness: The presence of both bromine and fluorine atoms in the same molecule provides unique chemical properties, such as increased reactivity and potential for selective interactions with biological targets.
Propiedades
Fórmula molecular |
C10H9BrClFO |
|---|---|
Peso molecular |
279.53 g/mol |
Nombre IUPAC |
1-[4-bromo-3-(fluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c11-9-2-1-7(5-8(9)6-13)10(14)3-4-12/h1-2,5H,3-4,6H2 |
Clave InChI |
NWGBMZDNNSQZPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCCl)CF)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















